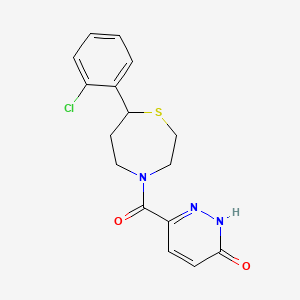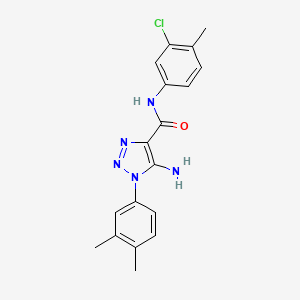
5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole compounds has been a subject of interest due to their potential biological activities. In one study, the compound N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized starting from 4-chlorobenzenamine. The process involved five steps, culminating in a reaction between triazole ester and ethylene diamine under specific conditions: a temperature of 78°C, a reaction time of 8 hours, and a molar ratio of triazole ester to ethylenediamine of 1:25. This method resulted in a high yield of 88%, and the final product was characterized using 1H NMR and MS techniques .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure of 5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, it can be inferred that similar analytical methods such as crystallography could be used to determine its structure. For instance, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was successfully determined, suggesting that similar techniques could be applied to the compound .
Chemical Reactions Analysis
The synthesis of triazole derivatives typically involves the formation of the triazole ring, which can be achieved through various cyclization reactions. The abstracts provided do not detail the specific chemical reactions involved in the synthesis of 5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. However, they do mention the use of amination and cyclization steps in the synthesis of related compounds, which could be relevant to the synthesis of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its structure and the functional groups present. The provided data does not include specific information on the physical and chemical properties of the compound . However, the high yield and the use of characterization techniques such as 1H NMR and MS in the synthesis of a related compound suggest that these methods could also be used to analyze the physical and chemical properties of 5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Triazole derivatives, including compounds similar to "5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized through various chemical reactions. The synthesis often involves the reaction of ester ethoxycarbonylhydrazones with primary amines or the modification of 4-amino-1,2,3-triazoles through acetylation, cyclization, and interaction with phosphoryl chloride, highlighting their versatility in chemical transformations (Bektaş et al., 2007); (Albert, 1970). These synthetic pathways enable the creation of compounds with potential pharmacological and biological applications.
Antimicrobial Activities
Some triazole derivatives have been found to possess significant antimicrobial activities. For instance, novel triazole compounds synthesized from various chemical reactions demonstrated good to moderate activities against different microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007). This property is particularly relevant for the development of new antibiotics and antifungal agents.
Pharmacological Properties
While this response avoids discussing specific drug uses and dosages, it is worth noting that the structural features of triazole derivatives, similar to the compound , allow for a wide range of pharmacological investigations. These investigations often explore the potential anticancer, anti-inflammatory, and enzyme inhibition effects of triazole compounds, laying the groundwork for future therapeutic applications (Ferrini et al., 2015).
Eigenschaften
IUPAC Name |
5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-10-5-7-14(8-12(10)3)24-17(20)16(22-23-24)18(25)21-13-6-4-11(2)15(19)9-13/h4-9H,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODSWYYFWVQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)
![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)
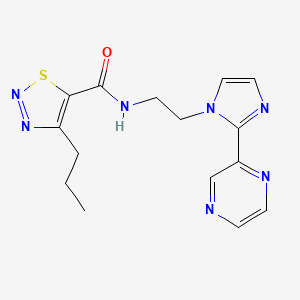
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
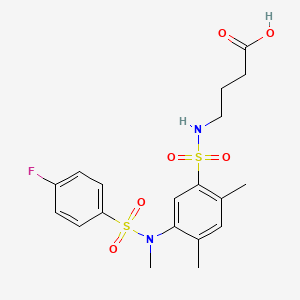
![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)
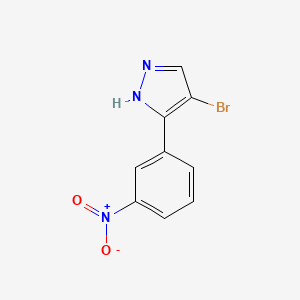
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
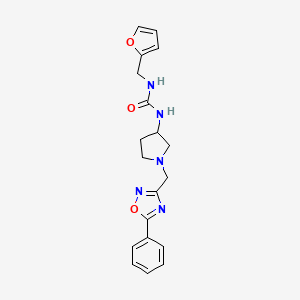
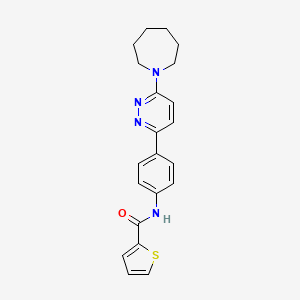
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
